2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one
Description
Properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGWNYYXJIIWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves the bromination of cyclopenta[b]thiophen-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopenta[b]thiophen-4-one derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiophenes .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves bromination of cyclopenta[b]thiophene derivatives. Common methods include:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane.
- Oxidation and Reduction : The compound can undergo various reactions to yield different derivatives.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.
Biology
Research has shown that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against certain bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific cellular targets.
Medicine
The compound is explored as a lead compound for drug development due to its unique structural characteristics. Its ability to modulate biochemical pathways makes it a candidate for further pharmaceutical research.
Materials Science
In industry, this compound is utilized in developing novel materials such as:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance conductivity.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates functional group introduction |
| Biology | Antimicrobial and anticancer research | Inhibits bacterial growth; potential anticancer effects |
| Medicine | Drug development lead compound | Modulates biochemical pathways |
| Materials Science | Organic semiconductors and conductive polymers | Enhances electronic properties |
Case Studies
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Cancer Research : In a recent investigation reported in Cancer Research, researchers evaluated the effect of this compound on cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in specific cancer types.
- Material Development : A study in Advanced Materials highlighted the use of this compound in creating organic photovoltaic devices. It demonstrated improved charge transport properties when incorporated into polymer blends.
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-one: Similar structure but with a chlorine atom instead of bromine.
2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Contains an iodine atom, offering different reactivity and properties.
4H,5H,6H-cyclopenta[b]thiophen-4-one: Lacks the halogen substituent, providing a basis for comparison.
Uniqueness
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is desired .
Biological Activity
2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is a heterocyclic compound with significant potential in biological research. Its unique structural properties, particularly the presence of a bromine atom and a thiophene ring, contribute to its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₇BrOS
- Molecular Weight : 219.1 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzymes and receptors. This interaction can lead to modulation of biochemical pathways involved in cell proliferation and apoptosis.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC₅₀ values obtained from these studies:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 24.4 |
| Raji (B-cell Lymphoma) | 82.0 |
| MCF7 (Breast Carcinoma) | 9.5 |
These findings indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluated the cytotoxic effects of several synthesized compounds including derivatives of cyclopenta[b]thiophenes. The results indicated that this compound showed significant cytotoxic activity against HeLa and Raji cell lines with IC₅₀ values indicating moderate potency .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . This shift in protein expression suggests a pathway through which this compound may induce cell death in malignant cells.
- Comparative Analysis : When compared to similar compounds like 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-one and 2-iodo derivatives, the brominated version exhibited distinct reactivity patterns and biological effects due to the unique electronic properties imparted by the bromine atom .
Applications in Medicine
The unique structure of this compound makes it a valuable candidate for drug development:
- Anticancer Therapy : Its ability to induce apoptosis in various cancer cell lines positions it as a potential lead compound for further modifications aimed at enhancing its efficacy and selectivity.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, warranting further investigation into their potential use as therapeutic agents against bacterial infections .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of thiophene derivatives followed by bromination. For example, cyclopentanone can serve as a precursor for cyclopenta-fused thiophene scaffolds. Bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 0–25°C). Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time to minimize side products like di-brominated species .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the cyclopenta-thiophene scaffold and bromine substitution pattern. For example, deshielded protons adjacent to the ketone group appear downfield (~δ 3.5–4.5 ppm) .
- IR : A strong carbonyl stretch (~1700 cm) confirms the ketone moiety.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.96 for CHBrOS) .
Q. How can density functional theory (DFT) be applied to model its electronic structure?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA, helps evaluate electron density distributions and local kinetic-energy densities, critical for predicting reactivity . Solvation effects can be incorporated via the polarizable continuum model (PCM) to simulate solvent interactions .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings. Reactivity depends on the electron-withdrawing nature of the ketone group, which activates the C-Br bond. Computational studies (e.g., NBO analysis) can quantify charge distribution at the brominated carbon. Experimentally, compare coupling yields using Pd(PPh) vs. Buchwald-Hartwig catalysts under varying temperatures (60–100°C) .
Q. How should researchers address contradictions in spectral data between synthetic batches?
- Methodological Answer : Contradictions in NMR shifts may arise from residual solvents, tautomerism, or impurities. Strategies include:
- Purification : Recrystallization from ethyl acetate/hexane mixtures.
- Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in the cyclopenta moiety).
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. What computational challenges arise when studying solvation effects on this compound’s reactivity?
- Methodological Answer : The polarizable continuum model (PCM) may fail to capture specific solute-solvent interactions (e.g., hydrogen bonding with the ketone). Combine PCM with explicit solvent molecules (e.g., 3–5 water molecules) in DFT calculations. Compare results with experimental solvatochromic data (e.g., UV-Vis shifts in polar vs. nonpolar solvents) .
Q. What mechanistic insights explain the selectivity of bromination at the 2-position in the cyclopenta-thiophene scaffold?
- Methodological Answer : Bromination selectivity is governed by the electron density distribution. DFT-based Fukui indices identify the 2-position as the most nucleophilic site due to conjugation with the thiophene sulfur. Radical bromination pathways (via NBS) can be modeled using kinetic isotope effects (KIE) to validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
